Cas no 71025-68-8 (1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine)

1,1-ジフルオロ-3-(3-メトキシフェニル)プロパン-2-アミンは、フッ素置換基とメトキシフェニル基を有する有機化合物です。この化合物は、高い安定性と特異的な分子構造により、医薬品中間体や農薬合成において有用なビルディングブロックとしての潜在性を示します。フッ素原子の導入により、代謝耐性や脂溶性の向上が期待でき、生物学的活性の最適化に寄与します。3位のメトキシ基は電子供与性を示し、芳香環の反応性を調節する点も特徴です。特に中枢神経系標的化合物の開発において、構造改変のための重要な骨格として注目されています。

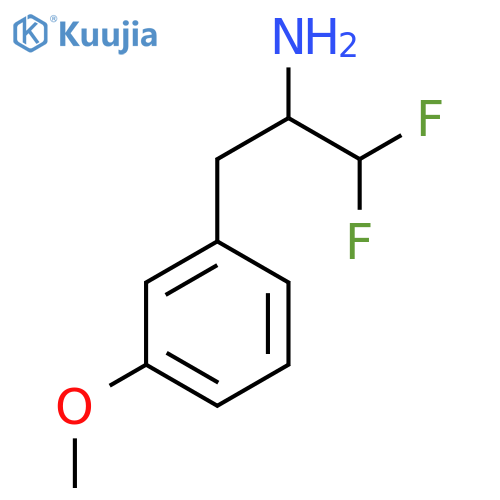

71025-68-8 structure

商品名:1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine

- EN300-1932433

- 71025-68-8

-

- インチ: 1S/C10H13F2NO/c1-14-8-4-2-3-7(5-8)6-9(13)10(11)12/h2-5,9-10H,6,13H2,1H3

- InChIKey: DGQVLHOJZKNCIR-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C=CC=C(C=1)OC)N)F

計算された属性

- せいみつぶんしりょう: 201.09652036g/mol

- どういたいしつりょう: 201.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 35.2Ų

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932433-0.05g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1932433-0.25g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1932433-1g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1932433-0.1g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1932433-1.0g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1932433-0.5g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1932433-5.0g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1932433-2.5g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1932433-10.0g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1932433-5g |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine |

71025-68-8 | 5g |

$3065.0 | 2023-09-17 |

1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

71025-68-8 (1,1-difluoro-3-(3-methoxyphenyl)propan-2-amine) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量